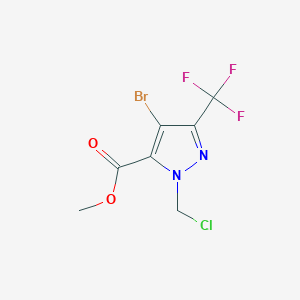![molecular formula C13H20O6 B13426026 Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one is a complex organic compound with the molecular formula C13H20O6. This compound is known for its role as an intermediate in the synthesis of Chlorogenic Acid-13C3, a labeled analog of an important intermediate in lignin biosynthesis. It is also recognized for its antioxidant properties and its ability to inhibit the tumor-promoting activity of phorbol ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature, pressure, and catalyst concentration to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including Chlorogenic Acid-13C3.
Biology: Acts as an antioxidant and inhibitor of tumor-promoting activity, making it useful in studies related to cancer and oxidative stress.
Medicine: Potential protective effects against streptozotocin-nicotinamide generated oxidative stress-induced diabetes and cardiovascular diseases.
Industry: Utilized in the production of various chemical compounds and materials.
Wirkmechanismus
The mechanism of action of Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. It also inhibits the tumor-promoting activity of phorbol ester by interfering with specific molecular targets and pathways involved in tumor promotion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorogenic Acid-13C3: A labeled analog used in lignin biosynthesis.
Phorbol Ester: A compound known for its tumor-promoting activity.
Uniqueness
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one is unique due to its dual role as an antioxidant and an inhibitor of tumor-promoting activity. This combination of properties makes it particularly valuable in scientific research related to cancer, oxidative stress, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C13H20O6 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
(3'aS,4'R,5R,7'aR)-4'-hydroxy-2,2,2',2'-tetramethylspiro[1,3-dioxolane-5,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4-one |
InChI |
InChI=1S/C13H20O6/c1-11(2)16-8-6-13(5-7(14)9(8)17-11)10(15)18-12(3,4)19-13/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13-/m1/s1 |
InChI-Schlüssel |
XDUHCBIXCVVZDA-RVBSWOSCSA-N |
Isomerische SMILES |
CC1(O[C@@H]2C[C@]3(C[C@H]([C@@H]2O1)O)C(=O)OC(O3)(C)C)C |
Kanonische SMILES |
CC1(OC2CC3(CC(C2O1)O)C(=O)OC(O3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



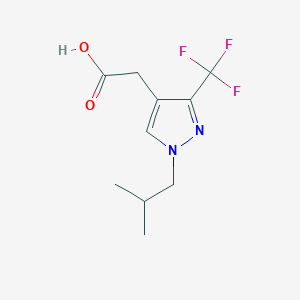


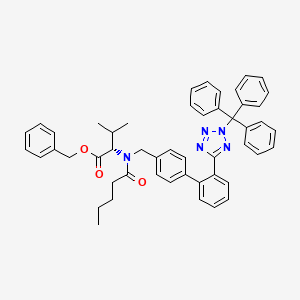

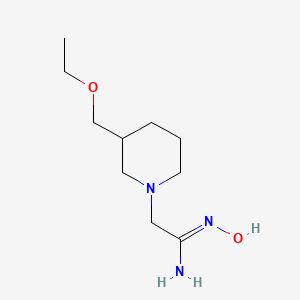
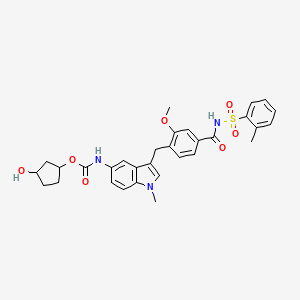


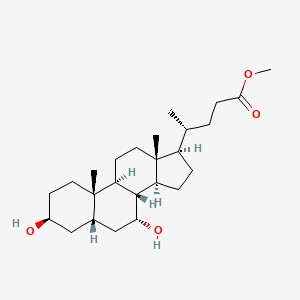
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)

